N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide
Description
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-29-18-10-16(11-19(12-18)30-2)22(26)23-21-13-20(15-6-4-3-5-7-15)24-25(21)17-8-9-31(27,28)14-17/h3-7,10-13,17H,8-9,14H2,1-2H3,(H,23,26) |
InChI Key |
LMKKKJOECICNOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of β-Keto Nitrile Precursor
The pyrazole ring is synthesized via cyclization of a β-keto nitrile with a hydrazine derivative. For the target compound, the β-keto nitrile must incorporate a phenyl group at the 3-position of the pyrazole. This is achieved by reacting ethyl benzoylacetate with cyanide sources under Claisen-like condensation conditions. Alternatively, phenylacetonitrile derivatives can be functionalized to introduce the keto group. The resulting β-keto nitrile (Ar-CO-CH2-CN , where Ar = phenyl) serves as the critical precursor for pyrazole formation.
Cyclization with 3-Hydrazineyltetrahydrothiophene-1,1-dioxide
The β-keto nitrile undergoes cyclization with 3-hydrazineyltetrahydrothiophene-1,1-dioxide in refluxing ethanol catalyzed by acetic acid. This step simultaneously forms the pyrazole ring and introduces the sulfone-containing tetrahydrothiophene moiety. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration to yield the aminopyrazole intermediate (7 , Figure 1).
Reaction Conditions :
-
Solvent: Ethanol
-
Catalyst: Acetic acid (10 mol%)
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
Functionalization of the Pyrazole Intermediate
Introduction of the Sulfone Group
The tetrahydrothiophene sulfone group is pre-installed in the hydrazine reagent (6 ), eliminating the need for post-cyclization oxidation. This contrasts with methods requiring separate oxidation steps using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Amide Coupling with 3,5-Dimethoxybenzoic Acid
Activation of 3,5-Dimethoxybenzoic Acid
The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using propylphosphonic anhydride (T3P) in dichloromethane. This generates a reactive mixed anhydride, facilitating nucleophilic acyl substitution with the aminopyrazole.
Reaction Conditions :
Alternative Coupling Strategies
If T3P is unavailable, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) can be employed. However, these methods may require longer reaction times (24–48 hours) and offer marginally lower yields (~55%).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.78–7.35 (m, 5H, phenyl-H), 6.89 (s, 2H, dimethoxybenzamide-H), 4.12 (s, 3H, OCH3), 3.84 (s, 3H, OCH3), 3.62–3.15 (m, 4H, tetrahydrothiophene-H).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Pyrazole Cyclization | Ethanol, Acetic acid, Reflux | ~70% | |
| Amide Coupling | T3P, DIPEA, CH2Cl2, 25°C | ~65% | |
| Alternative Coupling | EDCI/HOBt, DMF, 25°C | ~55% |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
The compound features a unique structure that includes a tetrahydrothiophene moiety and a pyrazole ring, which are known to contribute to its biological activity. The presence of methoxy groups enhances solubility and bioavailability.
Pharmacological Potential
-
G Protein-Gated Inwardly Rectifying Potassium Channel Activation
- Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is crucial for regulating neuronal excitability and cardiac functions, making it a candidate for treating conditions related to these systems.
- Anti-inflammatory and Analgesic Properties
Material Science Applications
The structural characteristics of this compound lend themselves to applications in material science, particularly in the development of:
- Optical Devices : Due to its potential nonlinear optical (NLO) properties, the compound could be explored for use in optical sensors and memory devices .
Study 1: GIRK Channel Modulation
A study investigated the effects of various pyrazole derivatives on GIRK channels. The results showed that compounds with similar structures to this compound effectively modulated these channels, leading to alterations in cellular excitability. This finding highlights the compound's potential role in neuromodulation therapies.
Study 2: Anti-inflammatory Activity
In a recent investigation into the anti-inflammatory properties of pyrazole derivatives, this compound was tested alongside other compounds. The results indicated significant reductions in inflammatory markers in vitro, supporting its potential application in treating inflammatory diseases .
Mechanism of Action
The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound’s interaction with GIRK channels can influence pain perception, epilepsy, reward/addiction, and anxiety .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Implications for Drug Design
- Sulfone vs. Chlorophenyl/Nitro Groups : The sulfone enhances solubility and metabolic stability over lipophilic groups like chlorophenyl or nitro.
- However, the pyrazole core may confer selectivity for other receptors (e.g., mGluRs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
